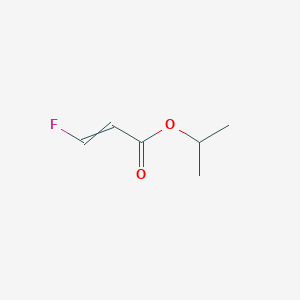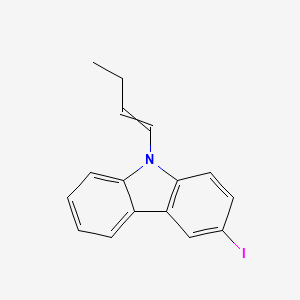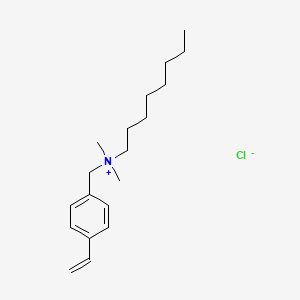
Benzenemethanaminium, 4-ethenyl-N,N-dimethyl-N-octyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanaminium, 4-ethenyl-N,N-dimethyl-N-octyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a benzene ring, an ethenyl group, and a long octyl chain, making it amphiphilic and effective in reducing surface tension.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, 4-ethenyl-N,N-dimethyl-N-octyl-, chloride typically involves the quaternization of N,N-dimethyl-N-octylamine with benzyl chloride. The reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same quaternization reaction but is optimized for large-scale production with automated control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are typical, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines are used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzenemethanaminium, 4-ethenyl-N,N-dimethyl-N-octyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the structure of cell membranes, leading to increased permeability and potential cell lysis. The molecular targets include lipid bilayers and membrane proteins, which are disrupted by the compound’s amphiphilic nature.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride
- Benzenemethanaminium, 4-methyl-N,N-dimethyl-N-octyl-, chloride
Uniqueness
Benzenemethanaminium, 4-ethenyl-N,N-dimethyl-N-octyl-, chloride is unique due to the presence of the ethenyl group, which enhances its reactivity and surfactant properties compared to similar compounds. This structural feature allows for more versatile applications in various fields.
Properties
CAS No. |
98473-87-1 |
|---|---|
Molecular Formula |
C19H32ClN |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
(4-ethenylphenyl)methyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C19H32N.ClH/c1-5-7-8-9-10-11-16-20(3,4)17-19-14-12-18(6-2)13-15-19;/h6,12-15H,2,5,7-11,16-17H2,1,3-4H3;1H/q+1;/p-1 |
InChI Key |
BYVDJZASUJTITI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)
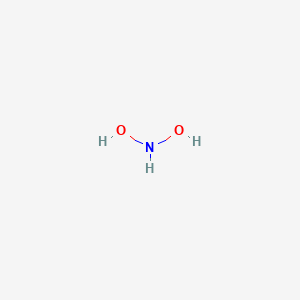
![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)
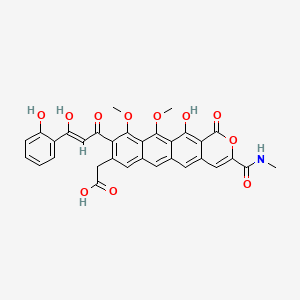
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)

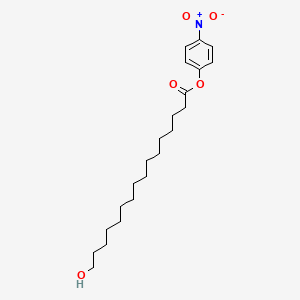
![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)
